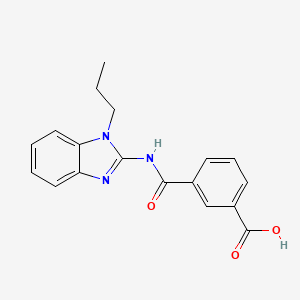
Tak1-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tak1-IN-4 is a selective inhibitor of transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family. TAK1 plays a crucial role in various cellular processes, including inflammation, immune response, and cell survival. By inhibiting TAK1, this compound has potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions where TAK1 is implicated .
Métodos De Preparación
The synthesis of Tak1-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold of this compound through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s activity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry
Análisis De Reacciones Químicas
Tak1-IN-4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents onto the this compound scaffold.
Common reagents and conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .
Aplicaciones Científicas De Investigación
Tak1-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TAK1 in various chemical pathways and reactions.
Biology: Employed in cellular and molecular biology research to investigate TAK1-mediated signaling pathways and their effects on cell function.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, rheumatoid arthritis, and other inflammatory conditions by inhibiting TAK1 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting TAK1 .
Mecanismo De Acción
Tak1-IN-4 exerts its effects by selectively inhibiting TAK1. TAK1 is activated by various stimuli, including cytokines and stress signals, leading to the phosphorylation and activation of downstream signaling molecules such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). By inhibiting TAK1, this compound prevents the activation of these downstream pathways, thereby modulating inflammatory and immune responses .
Comparación Con Compuestos Similares
Tak1-IN-4 can be compared with other TAK1 inhibitors, such as:
Takinib: Another selective TAK1 inhibitor with similar applications in inflammatory diseases and cancer.
Imidazo[1,2-b]pyridazine derivatives: These compounds also inhibit TAK1 and have shown efficacy in treating multiple myeloma.
Type II and c-helix-out inhibitors: These inhibitors target TAK1 through different binding modes and have distinct selectivity profiles.
This compound is unique in its specific structure and binding affinity, making it a valuable tool for studying TAK1-related pathways and developing new therapeutic strategies.
Propiedades
Fórmula molecular |
C18H17N3O3 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
3-[(1-propylbenzimidazol-2-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C18H17N3O3/c1-2-10-21-15-9-4-3-8-14(15)19-18(21)20-16(22)12-6-5-7-13(11-12)17(23)24/h3-9,11H,2,10H2,1H3,(H,23,24)(H,19,20,22) |
Clave InChI |
OWYWEJQTFNMMSF-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


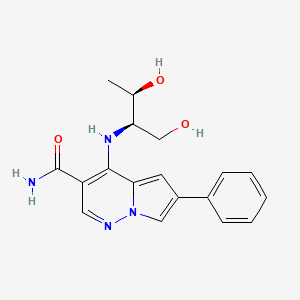

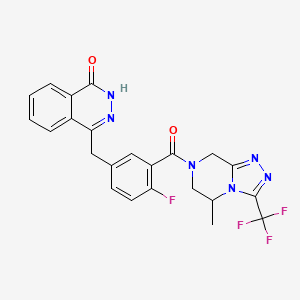
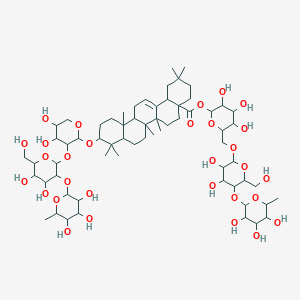
![magnesium;[(2R)-3-hydroxy-2-[(1S)-1-hydroxy-2-oxidoethyl]-5-oxo-2H-furan-4-yl] phosphate;methane](/img/structure/B10854396.png)
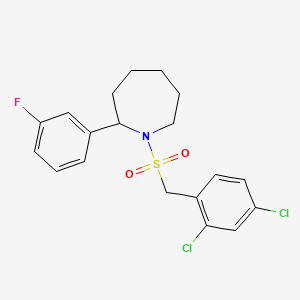
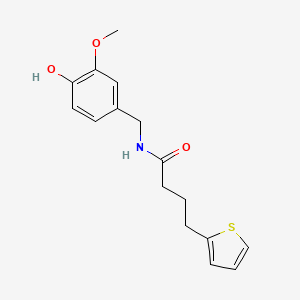
![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile;methane;hydrate](/img/structure/B10854409.png)
![5-[(6-chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B10854417.png)
![cis-N1-(2-(5-Chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl)-N4-(4-nitrobenzyl)cyclohexane-1,4-diamine](/img/structure/B10854419.png)
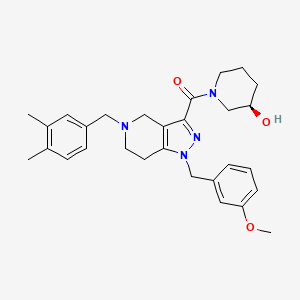
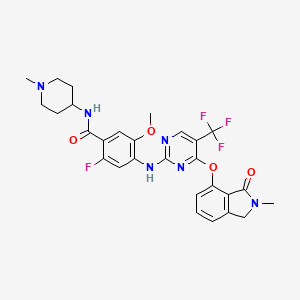
![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate;methane](/img/structure/B10854441.png)
![N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide;formic acid](/img/structure/B10854448.png)
